Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 2-(pyridin-4-ylmethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)12-4-2-3-5-13(12)16-10-11-6-8-15-9-7-11/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNHZZBEKCHKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197336 | |
| Record name | Benzoic acid, 2-[(4-pyridinylmethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267891-88-3 | |
| Record name | Benzoic acid, 2-[(4-pyridinylmethyl)amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267891-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-[(4-pyridinylmethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amino group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in Co-Crystal Systems
Several co-crystals involving benzoate derivatives and pyridine/pyridinium components have been reported:
- 2-Amino-5-methylpyridinium 2-aminobenzoate (): Forms ionic co-crystals via proton transfer between 4-methylpyridine and 4-aminobenzoic acid. The pyridinium and benzoate ions engage in N–H···O and O–H···N hydrogen bonds, stabilizing the crystal lattice .
- 2-Aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine (2/1) (): A non-ionic co-crystal where hydrogen bonding between the carboxylic acid and pyridine drives assembly. This contrasts with the covalent ester linkage in the target compound .
Key Differences :
- The target compound is a covalent ester , whereas these analogues are ionic co-crystals or hydrogen-bonded assemblies.
Sulfonylurea Herbicides with Benzoate Backbones
Compounds like bensulfuron-methyl and mesosulfuron-methyl () share a benzoate core but feature sulfonylurea bridges and pyrimidine substituents instead of pyridine:
- Mesosulfuron-methyl : Contains a sulfamoyl group and 4,6-dimethoxy-2-pyrimidinyl moiety, making it a potent herbicide. Its molecular weight (488.42 g/mol ) and polarity exceed the target compound due to additional sulfonyl and methoxy groups .
- Sulfometuron methyl ester : Includes a dimethylpyrimidinyl group, enhancing herbicidal activity through acetolactate synthase inhibition .
Key Differences :
- Substituents: The target compound’s pyridin-4-ylmethyl amino group is less complex than the sulfonylurea-pyrimidine systems in herbicides.
- Applications : Sulfonylureas are bioactive (herbicidal), while the target compound’s applications remain unexplored in the provided evidence.
Benzoate Esters with Heterocyclic Substitutions
- Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate (): Features a pyrimidinylamino group at the 4-position of the benzoate. The ethyl ester and para-substitution contrast with the target’s methyl ester and ortho-substitution .
- Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate (): Includes a dihydropyridinone ring, introducing keto and phenyl groups that enhance steric bulk (molecular weight: 362.42 g/mol) .
Key Differences :
- Positional isomerism : Substituent placement (ortho vs. para) affects electronic properties and intermolecular interactions.
- Ring saturation: The dihydropyridinone in introduces conformational rigidity absent in the target compound.
Tabulated Comparison of Key Compounds
*Calculated based on assumed formula from .
Research Findings and Implications
- Crystallography : Co-crystal analogues () highlight the importance of hydrogen bonding in solid-state assembly, suggesting the target compound may form similar networks if crystallized .
- Biological Activity : Sulfonylurea herbicides () demonstrate that heterocyclic substituents critically influence bioactivity, though the target compound lacks the sulfonylurea moiety required for herbicidal action .
- Synthetic Flexibility : The pyridin-4-ylmethyl group in the target compound offers a modular site for further functionalization, contrasting with the locked sulfonylurea bridges in herbicides.
Biological Activity
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate, with the CAS number 267891-88-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article outlines its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a pyridinylmethyl amino group. This structural configuration allows it to interact with various biological targets, making it a candidate for pharmacological applications.
Biological Activity
Research has indicated that this compound exhibits several biological activities, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have shown activity against certain bacterial strains, although specific data on efficacy and mechanisms are still being explored.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In a study involving LPS-stimulated human whole blood assays, it demonstrated significant inhibition of inflammatory markers, indicating its potential as an anti-inflammatory agent .
- Enzyme Inhibition : The compound's structure suggests it may interact with enzymes involved in various metabolic pathways. For instance, it has been hypothesized to act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Inhibition of TNFα production | |
| Enzyme inhibition | Potential COX inhibition |
Case Study: Anti-inflammatory Activity
In a study focused on the anti-inflammatory properties of this compound, the compound was tested in vitro using human whole blood exposed to lipopolysaccharides (LPS). The results indicated that the compound significantly reduced the levels of tumor necrosis factor-alpha (TNFα), suggesting its potential utility in treating inflammatory conditions. The IC50 value for this effect was reported at 123 nM, showcasing its potency compared to existing anti-inflammatory agents .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound may modulate signaling pathways associated with inflammation and microbial resistance through enzyme inhibition and receptor interactions.
Synthesis and Derivatives
Synthesis of this compound typically involves standard organic chemistry techniques such as amination and esterification reactions. Variants of this compound are being explored to enhance its biological activity and selectivity.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate, and what critical parameters influence yield?
A practical approach involves a two-step synthesis:
Amination : React methyl 2-aminobenzoate with 4-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
Esterification : If starting from 2-aminobenzoic acid, use methanol and thionyl chloride (SOCl₂) for esterification prior to amination.
Critical parameters :
- Reaction time and temperature : Overheating may lead to ester hydrolysis or pyridine ring decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to isolate the product .
Q. How can the molecular structure of this compound be confirmed experimentally?
Use a combination of techniques:
- NMR : H and C NMR to verify the ester group (δ ~3.8–3.9 ppm for OCH₃), pyridyl protons (δ ~8.5 ppm), and aromatic protons .
- Mass spectrometry (MS) : ESI-MS or HRMS for molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL or WinGX) resolves bond lengths and angles, particularly the planarity of the pyridine-benzoate system .
Q. What solvent systems are optimal for improving solubility during reactivity studies?
The compound’s solubility is influenced by its ester and pyridine moieties:
- Polar aprotic solvents : DMF or DMSO for reactions requiring high solubility.
- Chlorinated solvents : Dichloromethane (DCM) for non-polar reactions.
- Aqueous mixtures : Ethanol/water (7:3) for biological assays.
Note : Pyridine’s basicity allows solubility in acidic aqueous solutions (pH < 5) via protonation .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., R-factor anomalies) be resolved for this compound?
Discrepancies may arise from twinning or disorder in the pyridyl group:
Refinement : Use SHELXL’s TWIN/BASF commands to model twinning .
Validation : Check ADDSYM in PLATON to detect missed symmetry.
Thermal parameters : Anisotropic refinement of the pyridine ring using WinGX/ORTEP to model displacement ellipsoids .
Example : A high R-factor (>0.08) may indicate unresolved hydrogen bonding; use SQUEEZE in PLATON to model solvent voids .
Q. What computational methods validate experimental electronic properties (e.g., HOMO-LUMO gaps)?
DFT calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 09) to predict frontier orbitals and compare with UV-Vis spectra.
Charge distribution : Natural Bond Orbital (NBO) analysis to assess intramolecular charge transfer between the pyridine and benzoate groups.
Validation : Cross-check with experimental IR (C=O stretch ~1700 cm⁻¹) and cyclic voltammetry (redox peaks for pyridine) .
Q. How can structure-activity relationships (SAR) be explored for bioactivity?
Derivatization : Modify the pyridine (e.g., 4-cyano substitution) or ester group (e.g., ethyl vs. methyl).
Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.
Data analysis : Compare IC₅₀ values with computational docking (AutoDock Vina) to identify binding motifs .
Q. What strategies optimize co-crystallization with aromatic acids for supramolecular studies?
Q. How can conflicting biochemical assay data (e.g., enzyme inhibition vs. activation) be interpreted?
Dose-response curves : Ensure assays cover 0.1–100 µM to detect biphasic effects.
Control experiments : Test for compound aggregation (e.g., add 0.01% Triton X-100).
Mechanistic studies : Use stopped-flow kinetics or ITC to distinguish competitive vs. allosteric modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
